molecular formula C10H13BrClNO2 B2568094 3-(4-Bromo-2-methoxyphenyl)azetidin-3-ol;hydrochloride CAS No. 2470436-76-9

3-(4-Bromo-2-methoxyphenyl)azetidin-3-ol;hydrochloride

Cat. No.: B2568094
CAS No.: 2470436-76-9
M. Wt: 294.57
InChI Key: NQUSNNQBJNBCQV-UHFFFAOYSA-N
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Description

3-(4-Bromo-2-methoxyphenyl)azetidin-3-ol;hydrochloride is a chemical compound with the molecular formula C10H13BrClNO2. It is known for its unique structure, which includes a bromine atom, a methoxy group, and an azetidine ring. This compound is often used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2-methoxyphenyl)azetidin-3-ol;hydrochloride typically involves the reaction of 4-bromo-2-methoxybenzaldehyde with an appropriate azetidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as solvent extraction and advanced purification techniques to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2-methoxyphenyl)azetidin-3-ol;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Bromo-2-methoxyphenyl)azetidin-3-ol;hydrochloride is used in several scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its effects on biological systems and potential as a biochemical probe.

    Medicine: Investigating its potential therapeutic properties and drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-methoxyphenyl)azetidin-3-ol;hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chloro-2-methoxyphenyl)azetidin-3-ol;hydrochloride
  • 3-(4-Fluoro-2-methoxyphenyl)azetidin-3-ol;hydrochloride
  • 3-(4-Iodo-2-methoxyphenyl)azetidin-3-ol;hydrochloride

Uniqueness

3-(4-Bromo-2-methoxyphenyl)azetidin-3-ol;hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with other molecules. This uniqueness makes it valuable for specific research applications where bromine’s properties are advantageous .

Properties

IUPAC Name

3-(4-bromo-2-methoxyphenyl)azetidin-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2.ClH/c1-14-9-4-7(11)2-3-8(9)10(13)5-12-6-10;/h2-4,12-13H,5-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQUSNNQBJNBCQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)C2(CNC2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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